![molecular formula C6H8N2O B022979 (2-Aminopyridin-3-yl)methanol CAS No. 23612-57-9](/img/structure/B22979.png)
(2-Aminopyridin-3-yl)methanol
Overview
Description
“(2-Aminopyridin-3-yl)methanol” is a pyridine derivative used in proteomics research . It is also an intermediate used in the synthesis of mirtazapine, an antidepressant .
Molecular Structure Analysis
The molecular formula of “(2-Aminopyridin-3-yl)methanol” is C6H8N2O . Its molecular weight is 124.14 . The SMILES string representation is Nc1ncccc1CO .Physical And Chemical Properties Analysis
“(2-Aminopyridin-3-yl)methanol” is a solid at room temperature . It has a melting point of 138°C . The compound should be stored at -20°C .Scientific Research Applications
Synthesis of Pyridopyrimidine Scaffolds
(2-Aminopyridin-3-yl)methanol: is utilized in the synthesis of pyridopyrimidine scaffolds, which are important in medicinal chemistry. Nano-catalysts support the reactions to yield pyridopyrimidines with high efficiency. These compounds have significant biological properties and are used in the development of pharmaceuticals .
Proteomics Research
This compound serves as a pyridine derivative in proteomics research. It’s used for studying protein expression and function, particularly in identifying and quantifying proteins in complex biological systems .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-aminopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIACFYXEWBKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457151 | |
Record name | (2-Aminopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23612-57-9 | |
Record name | (2-Aminopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-pyridinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions utilizing (2-Aminopyridin-3-yl)methanol as a building block for synthesizing larger molecules. Can you elaborate on the specific reactions and the significance of the resulting compounds?
A1: The research highlights the use of (2-Aminopyridin-3-yl)methanol in a base-promoted [4+2] cycloaddition reaction with 2-benzoylbenzoic acid to produce a novel crystal structure []. This reaction is significant because it showcases the compound's ability to participate in the formation of supramolecular architectures. These architectures, driven by hydrogen bonding interactions, are of interest in crystal engineering due to their potential applications in developing new optical, magnetic, and electronic systems [].
Q2: The abstract mentions the reaction with (2-Aminopyridin-3-yl)methanol being "protection-free." What does this mean in a chemical context, and why is it noteworthy?
A2: In organic synthesis, "protection-free" refers to a reaction where a specific functional group within a molecule doesn't require modification (protection) before the desired transformation can occur []. This is advantageous as it streamlines the synthesis, making it more efficient and cost-effective. In the case of (2-Aminopyridin-3-yl)methanol, the fact that it can undergo the [4+2] cycloaddition directly without protecting the alcohol or amine groups simplifies the synthesis of functionalized quinolines []. This characteristic makes (2-Aminopyridin-3-yl)methanol a valuable building block in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.